Boc-L-Propargylglycine
CAS No.: 63039-48-5
VCID: VC21541350
Molecular Formula: C22H38N2O4
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-L-Propargylglycine, also known as (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid, is a versatile amino acid derivative widely used in various biochemical and pharmaceutical applications. Its unique structure, featuring a propargyl group, makes it an essential building block in peptide synthesis and bioconjugation processes. Peptide SynthesisBoc-L-Propargylglycine is used in solid-phase peptide synthesis (SPPS) as a precursor for creating complex peptide structures. It is particularly useful in the synthesis of branched peptides through palladium-catalyzed coupling reactions and in the dual-catalyst Sonogashira coupling reaction . BioconjugationThis compound facilitates the attachment of biomolecules to surfaces or other molecules, enhancing the functionality of drugs and diagnostics. The propargyl group allows for efficient click chemistry reactions, which are crucial in bioconjugation processes . Inhibitor DevelopmentBoc-L-Propargylglycine acts as a selective inhibitor in enzyme studies, aiding in the development of targeted therapies for various diseases. Its ability to interact with specific enzymes makes it valuable in drug discovery research . Neuroscience ResearchIn neuroscience, this compound is used to study neurotransmitter systems and develop potential treatments for neurological disorders. Its role in peptide synthesis helps in creating molecules that can interact with neurological targets . Material ScienceIt is employed in creating novel materials with improved biocompatibility for medical devices. The incorporation of Boc-L-Propargylglycine into materials can enhance their interaction with biological systems . Safety and HandlingWhen handling Boc-L-Propargylglycine, it is crucial to use proper protective equipment. In case of exposure, follow standard safety protocols:
Applications of Boc-L-Propargylglycine
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 63039-48-5 | ||||||||||||
Product Name | Boc-L-Propargylglycine | ||||||||||||
Molecular Formula | C22H38N2O4 | ||||||||||||
Molecular Weight | 213.23 g/mol | ||||||||||||
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | ||||||||||||
Standard InChI | InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | ||||||||||||
Standard InChIKey | RUFMNUDFZKNXCE-HMZWWLAASA-N | ||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | ||||||||||||
SMILES | CC(C)(C)OC(=O)NC(CC#C)C(=O)O | ||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | ||||||||||||
Synonyms | 63039-47-4;BOC-D-PRA-OHDCHA;BOC-D-PRA-OHDCHA;09797_FLUKA;KM0687;AKOS025312273;Magnesium,bromo(2,5-dimethoxyphenyl)-;FT-0679750;Boc-D-propargyl-Gly-OHdicyclohexylammoniumsalt;Boc-D-2-propargylglycine(dicyclohexylammonium)salt;Boc-D-propargyl-Gly-OH(dicyclohexylammonium)salt;(2R)-2-[(tert-butoxycarbonyl)amino]pent-4-ynoicacid;dicha;(R)-2-(Boc-amino)-4-pentynoicacid(dicyclohexylammonium)salt | ||||||||||||
PubChem Compound | 2734488 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume